2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one
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Overview
Description
2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one is a heterocyclic compound that combines the structural features of thiazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one typically involves the cyclization of appropriate thiazole and pyridine precursors. One common method involves the reaction of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as flash column chromatography and recrystallization are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as tyrosine kinases and phosphodiesterases, which play crucial roles in cell signaling and proliferation.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt key signaling pathways, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Thiazolo[4,5-b]pyridines: Another class of compounds with a fused thiazole and pyridine ring system, known for their diverse pharmacological effects.
Uniqueness
2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one stands out due to its unique combination of the phenoxymethyl group with the thiazolo[5,4-c]pyridine scaffold. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C13H12N2O2S |
---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one |
InChI |
InChI=1S/C13H12N2O2S/c16-13-12-10(6-7-14-13)15-11(18-12)8-17-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,16) |
InChI Key |
XCFRRWYUPSYZSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1N=C(S2)COC3=CC=CC=C3 |
Origin of Product |
United States |
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